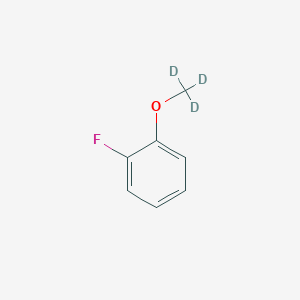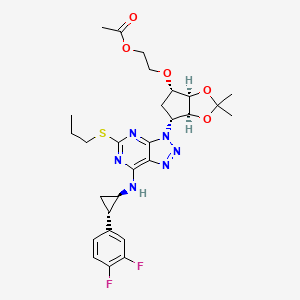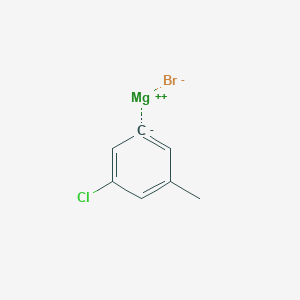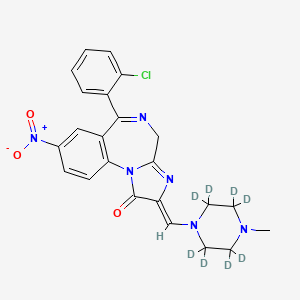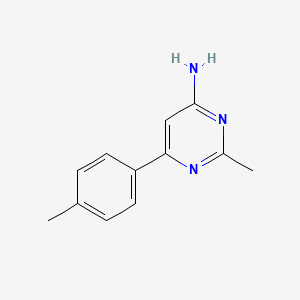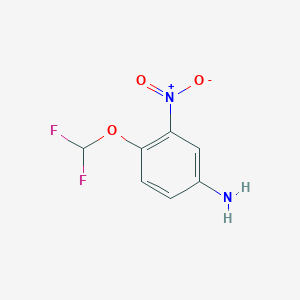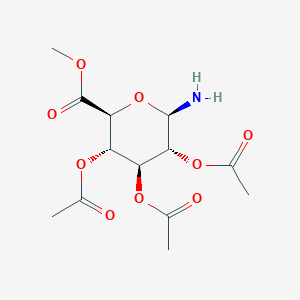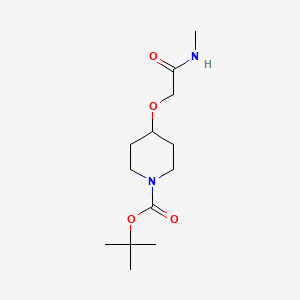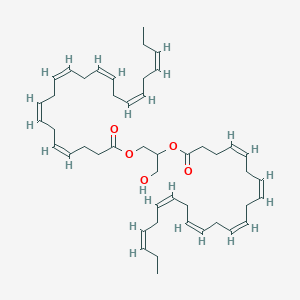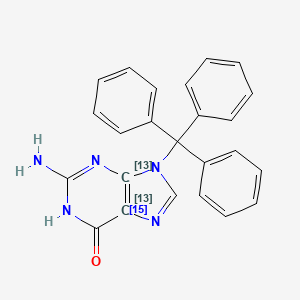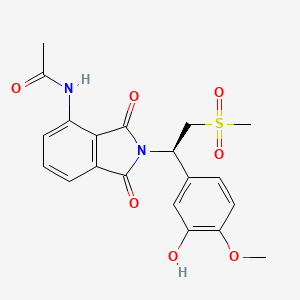
O3-Desethyl Apremilast
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of O3-Desethyl Apremilast involves several steps, starting from the parent compound, Apremilast. The synthetic route typically includes the removal of the ethyl group from the 3-position of the phenyl ring. This can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .
化学反应分析
O3-Desethyl Apremilast undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. .
科学研究应用
O3-Desethyl Apremilast has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Apremilast impurities.
Biology: Studies often focus on its metabolic pathways and its role as a metabolite of Apremilast.
Medicine: Research includes its pharmacokinetics and potential therapeutic effects.
Industry: It is used in the quality control processes of pharmaceutical manufacturing to ensure the purity of Apremilast
作用机制
The mechanism of action of O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the regulation of numerous inflammatory mediators, including decreased expression of nitric oxide synthase, tumor necrosis factor-alpha (TNF-α), and interleukin-23 (IL-23), as well as increased interleukin-10 (IL-10) .
相似化合物的比较
O3-Desethyl Apremilast can be compared with other PDE4 inhibitors such as:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease (COPD).
Crisaborole: Used in the treatment of atopic dermatitis.
Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis. The uniqueness of this compound lies in its role as a metabolite and impurity of Apremilast, providing insights into the metabolism and pharmacokinetics of the parent compound
属性
分子式 |
C20H20N2O7S |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
N-[2-[(1R)-1-(3-hydroxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C20H20N2O7S/c1-11(23)21-14-6-4-5-13-18(14)20(26)22(19(13)25)15(10-30(3,27)28)12-7-8-17(29-2)16(24)9-12/h4-9,15,24H,10H2,1-3H3,(H,21,23)/t15-/m0/s1 |
InChI 键 |
SCUNUALPLIEGMD-HNNXBMFYSA-N |
手性 SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |
规范 SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




